4-chloro-N-(2-hydroxy-2-methyl-3-(methylthio)propyl)benzamide
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Overview
Description
4-chloro-N-(2-hydroxy-2-methyl-3-(methylthio)propyl)benzamide is an organic compound that belongs to the class of benzamides It features a benzene ring substituted with a chlorine atom and an amide group, which is further substituted with a hydroxy, methyl, and methylthio group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N-(2-hydroxy-2-methyl-3-(methylthio)propyl)benzamide typically involves the following steps:
Starting Materials: The synthesis begins with 4-chlorobenzoyl chloride and 2-hydroxy-2-methyl-3-(methylthio)propylamine.
Reaction Conditions: The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.
Procedure: The 4-chlorobenzoyl chloride is added dropwise to a solution of 2-hydroxy-2-methyl-3-(methylthio)propylamine in an appropriate solvent like dichloromethane. The mixture is stirred at room temperature for several hours until the reaction is complete.
Purification: The product is then purified by recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions such as temperature, solvent, and reaction time can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
4-chloro-N-(2-hydroxy-2-methyl-3-(methylthio)propyl)benzamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate).
Reduction: The amide group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The chlorine atom on the benzene ring can be substituted with other nucleophiles like amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: PCC in dichloromethane at room temperature.
Reduction: LiAlH4 in dry ether under reflux conditions.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride (NaH) in an aprotic solvent like DMF (dimethylformamide).
Major Products
Oxidation: Formation of 4-chloro-N-(2-oxo-2-methyl-3-(methylthio)propyl)benzamide.
Reduction: Formation of 4-chloro-N-(2-hydroxy-2-methyl-3-(methylthio)propyl)benzylamine.
Substitution: Formation of various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
4-chloro-N-(2-hydroxy-2-methyl-3-(methylthio)propyl)benzamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex organic molecules.
Biology: It may serve as a ligand in the study of enzyme-substrate interactions or as a probe in biochemical assays.
Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 4-chloro-N-(2-hydroxy-2-methyl-3-(methylthio)propyl)benzamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The hydroxy and amide groups can form hydrogen bonds with biological macromolecules, while the chlorine and methylthio groups can participate in hydrophobic interactions. These interactions can influence the compound’s binding affinity and specificity for its target.
Comparison with Similar Compounds
Similar Compounds
4-chloro-N-(2-hydroxy-2-methylpropyl)benzamide: Lacks the methylthio group, which may affect its chemical reactivity and biological activity.
4-chloro-N-(3-hydroxy-2-methyl-3-(methylthio)propyl)benzamide: The position of the hydroxy group is different, which can influence its interaction with molecular targets.
4-chloro-N-(2-hydroxy-2-methyl-3-(ethylthio)propyl)benzamide: The methylthio group is replaced with an ethylthio group, potentially altering its physicochemical properties.
Uniqueness
4-chloro-N-(2-hydroxy-2-methyl-3-(methylthio)propyl)benzamide is unique due to the specific combination of functional groups it possesses. The presence of the hydroxy, methyl, and methylthio groups in the same molecule allows for a diverse range of chemical reactions and interactions with biological targets, making it a versatile compound for various applications.
Properties
IUPAC Name |
4-chloro-N-(2-hydroxy-2-methyl-3-methylsulfanylpropyl)benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16ClNO2S/c1-12(16,8-17-2)7-14-11(15)9-3-5-10(13)6-4-9/h3-6,16H,7-8H2,1-2H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SXHQSVJQZKMMNO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)C1=CC=C(C=C1)Cl)(CSC)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClNO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.78 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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